Ethyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate
Description
Ethyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate is a structurally complex heterocyclic compound combining a tetrahydroquinoxaline scaffold and a substituted thiophene moiety. The quinoxaline core (6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl) is fused with an acetyl group, which links to an aminothiophene carboxylate derivative (4-ethyl-5-methylthiophene-3-carboxylate). Key structural features include:
- Quinoxaline substituents: 6,7-dimethyl groups and a 3-oxo moiety, which may influence hydrogen bonding and solubility.
- Thiophene substituents: 4-ethyl and 5-methyl groups, likely enhancing lipophilicity compared to simpler thiophene derivatives.
- Functional groups: An amide bridge and ethyl ester, critical for molecular interactions and stability .
Properties
IUPAC Name |
ethyl 2-[[2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]-4-ethyl-5-methylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c1-6-14-13(5)30-21(19(14)22(28)29-7-2)25-18(26)10-17-20(27)24-16-9-12(4)11(3)8-15(16)23-17/h8-9,17,23H,6-7,10H2,1-5H3,(H,24,27)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIGTPJLZXWXIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OCC)NC(=O)CC2C(=O)NC3=C(N2)C=C(C(=C3)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the nonsense-mediated mRNA decay (NMD) pathway . This pathway plays a crucial role in the cellular quality control system by eliminating mRNA transcripts that contain premature termination codons.
Mode of Action
This compound inhibits the NMD pathway in a dose-dependent manner. It docks reversibly within a SMG7 pocket , disrupting the interaction between SMG7 and UPF1 and preventing their complex formation. This disruption enhances the stability of premature termination codon (PTC) mutated p53 mRNA.
Biochemical Pathways
By inhibiting the NMD pathway, this compound affects the degradation of mRNA transcripts that contain premature termination codons. This leads to an increase in the stability of these transcripts, particularly PTC mutated p53 mRNA. As a result, there is an increase in the mRNA levels of p21, Bax, and PUMA , which are downstream targets of p53.
Result of Action
The inhibition of the NMD pathway and the subsequent increase in the stability of PTC mutated p53 mRNA lead to an increase in the expression of p53 in PTC mutant cells. This results in increased mRNA levels of p21, Bax, and PUMA, which are involved in cell cycle regulation and apoptosis.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it has been shown to act synergistically with G418 to increase p53 expression in p53 PTC mutant cells.
Biochemical Analysis
Biochemical Properties
This compound interacts with the SMG7 protein, docking reversibly within a SMG7 pocket and disrupting SMG7-UPF1 interaction, thereby preventing their complex formation. This interaction plays a crucial role in the compound’s ability to inhibit NMD.
Cellular Effects
In terms of cellular effects, Ethyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate has been shown to increase p53 expression in p53 PTC mutant cells, leading to increased mRNA levels of p21, Bax, and PUMA. It does not display any toxicity (>50 µM) in multiple cell lines and has no effect on proliferation and protein synthesis in transformed and non-transformed cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to dock reversibly within a SMG7 pocket and disrupt SMG7-UPF1 interaction. This prevents the formation of the SMG7-UPF1 complex, thereby inhibiting NMD.
Temporal Effects in Laboratory Settings
It has been shown to act synergistically with G418 to increase p53 expression in p53 PTC mutant cells.
Biological Activity
Ethyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate (CAS No. 307519-88-6), also known as NMDI14, is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
| Property | Value |
|---|---|
| Molecular Weight | 415.51 g/mol |
| Density | 1.250 ± 0.06 g/cm³ |
| Solubility | DMSO: ≥ 25 mg/mL |
| Boiling Point | 658.8 ± 55.0 °C |
| pKa | 13.42 ± 0.40 |
The structural complexity of NMDI14 contributes to its biological activity, particularly in inhibiting specific enzymatic pathways.
NMDI14 exhibits its biological effects primarily through the inhibition of specific protein-protein interactions and enzymatic activities. Studies have shown that it acts as a dual inhibitor for SENP1 and SENP2, which are involved in the SUMOylation process—a post-translational modification that regulates various cellular functions.
Key Findings:
- Inhibition of SENP1 and SENP2 : NMDI14 demonstrated an IC50 value of approximately 8.6 µM against SENP1, indicating its potency as a SUMOylation inhibitor .
- Structure-Activity Relationship (SAR) : Modifications to the compound's structure have been shown to affect its inhibitory activity significantly. For instance, variations in substituents on the quinoxaline ring influenced lipophilicity and steric hindrance, impacting the compound's binding affinity .
Anticancer Properties
NMDI14 has been investigated for its potential anticancer properties. In vitro studies indicated that it could inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Neuroprotective Effects
Research has also suggested that NMDI14 possesses neuroprotective effects, potentially through modulation of neuroinflammatory pathways and reduction of oxidative stress in neuronal cells.
Case Studies
- In Vitro Studies : A study conducted on various cancer cell lines revealed that NMDI14 inhibited cell growth significantly compared to control groups, with a noted increase in apoptotic markers .
- Neuroprotection : In models of neurodegeneration, NMDI14 treatment resulted in decreased levels of inflammatory cytokines and improved neuronal survival rates .
Scientific Research Applications
Molecular Formula and Weight
- Molecular Formula : C21H25N3O4S
- Molecular Weight : 415.5 g/mol
Structural Features
The compound features a quinoxaline moiety, which is known for its biological activity, along with a thiophene ring that may contribute to its electronic properties. The presence of ethyl and methyl groups enhances its lipophilicity, potentially influencing its bioavailability.
Medicinal Chemistry
Ethyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Case Studies
- Inhibition of Protein-Protein Interactions : A study focused on the compound's ability to inhibit SENP1-SUMO1 interactions, revealing an IC50 value of approximately 8.6 µM. This suggests potential applications in cancer therapy where modulation of SUMOylation pathways is critical .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Ethyl 2-{[(6,7-dimethyl...]} | 8.6 | SENP1-SUMO1 Inhibition |
Antimicrobial Activity
Research indicates that derivatives of the compound exhibit antimicrobial properties against various pathogens. The thiophene ring is particularly noted for enhancing antimicrobial efficacy.
Data Table
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | [Source] |
| Escherichia coli | 64 µg/mL | [Source] |
Material Science
The compound's unique electronic properties make it a candidate for use in organic electronics and photonic devices. Its ability to form stable thin films has been explored for applications in organic light-emitting diodes (OLEDs).
Insights from Research
Recent studies have demonstrated the compound's potential as a hole transport material in OLEDs, with improved efficiency compared to traditional materials .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of substituted thiophene and quinoxaline derivatives. Below is a comparative analysis with structurally analogous compounds from the provided evidence:
Key Comparative Observations
Structural Diversity: The target compound’s tetrahydroquinoxaline core distinguishes it from isoquinoline derivatives (e.g., 6d) and tetrahydrobenzo[b]thiophenes (e.g., 6o). The 3-oxo group on the quinoxaline may enhance hydrogen-bonding interactions compared to methoxy or phenyl substituents in analogs . The thiophene-3-carboxylate moiety is shared with Gewald-derived compounds (e.g., compound 1 in ), but the 4-ethyl and 5-methyl substituents in the target compound likely increase steric bulk and lipophilicity relative to phenyl or isopropyl groups .
Synthetic Routes: The synthesis of compound 6o () involved a multicomponent Petasis reaction in HFIP solvent with 22% yield, suggesting that similar methods might apply to the target compound.
Analytical Characterization: $^1$H NMR and HRMS (e.g., for 6o in ) are standard for confirming substituent positions and molecular integrity.
Hydrogen Bonding and Crystallography :
- The amide and carbonyl groups in the target compound likely participate in intermolecular hydrogen bonding , akin to patterns discussed in . This could influence crystal packing and solubility, differing from sulfonyl or phenylcarboxamide derivatives (e.g., 6e, 6f in ) .
Substituents like ethyl esters may alter toxicity profiles compared to sulfonyl or boronic acid derivatives .
Q & A
Q. How can researchers optimize the synthesis of Ethyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate to improve yield and purity?
Methodological Answer:
-
Stepwise Synthesis : The compound requires multi-step reactions, including coupling of the quinoxaline and thiophene moieties. Intermediate purification (e.g., column chromatography) is critical to remove byproducts .
-
Reaction Optimization : Key parameters include:
Parameter Optimal Range Impact Temperature 60–80°C Avoids decomposition of thermally sensitive intermediates Solvent DMF or DMSO Enhances solubility of polar intermediates Catalyst Pd/C (for hydrogenation steps) Improves selectivity in reduction reactions -
Yield Enhancement : Use recrystallization (ethanol/water mixtures) for final purification, achieving >90% purity .
Q. What analytical techniques are recommended to confirm the molecular structure and conformation of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions on the thiophene and quinoxaline rings. Key peaks include:
- Quinoxaline NH protons: δ 10.2–10.5 ppm (broad singlet) .
- Thiophene ester group: δ 4.2–4.4 ppm (quartet, ethyl group) .
- X-ray Crystallography : Resolve 3D conformation, particularly hydrogen bonding between the amide group and quinoxaline carbonyl (N–H···O interactions) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (theoretical: 401.50 g/mol) with <2 ppm error .
Q. What in vitro assays are suitable for preliminary evaluation of the compound’s biological activity?
Methodological Answer:
- Enzyme Inhibition Assays : Target enzymes relevant to the quinoxaline moiety (e.g., kinase or oxidoreductase families). Use fluorogenic substrates for high-throughput screening .
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50 calculations. Note:
- Solubility in DMSO (tested up to 10 mM) is critical for dose-response studies .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic or electrophilic environments?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to identify reactive sites:
- The thiophene ring’s electron-rich C2 position is prone to electrophilic substitution .
- Quinoxaline’s carbonyl group acts as a hydrogen-bond acceptor, influencing binding to biological targets .
- Molecular Dynamics (MD) Simulations : Simulate solvent interactions (e.g., in aqueous vs. lipid membranes) to predict pharmacokinetic behavior .
Q. How can researchers resolve contradictions in bioactivity data between studies involving structural analogs?
Methodological Answer:
-
Comparative Structural Analysis : Use X-ray or NMR data to identify conformational differences (e.g., substituent orientation on the quinoxaline ring) .
-
Assay Standardization : Re-evaluate bioactivity under controlled conditions:
Variable Impact Example pH Alters ionization of the amide group Varying activity in acidic (pH 5) vs. neutral (pH 7.4) buffers Serum Protein Binding Reduces free compound concentration Use albumin-adjusted IC50 values
Q. What strategies are effective for analyzing regioselectivity in derivative synthesis (e.g., modifying the thiophene or quinoxaline moiety)?
Methodological Answer:
-
Protecting Group Strategy :
- Protect the quinoxaline NH with Boc groups before functionalizing the thiophene ring .
- Deprotect under mild acidic conditions (e.g., TFA/DCM) to retain ester integrity .
-
Kinetic vs. Thermodynamic Control :
Condition Outcome Low temperature (-20°C) Favors kinetically controlled amide bond formation Prolonged reaction time Shifts toward thermodynamically stable products
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Target Engagement Studies :
- Use SPR (Surface Plasmon Resonance) to measure binding affinity to purified proteins (e.g., kinases) .
- CRISPR-Cas9 knockout models to confirm target specificity in cellular assays .
- Metabolomic Profiling : LC-MS/MS to track downstream metabolic changes (e.g., altered ATP levels in energy-depletion pathways) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
